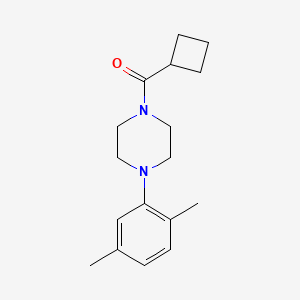![molecular formula C15H12N4O3S B5761109 3-(3-nitrophenyl)-N-[(2-pyridinylamino)carbonothioyl]acrylamide](/img/structure/B5761109.png)
3-(3-nitrophenyl)-N-[(2-pyridinylamino)carbonothioyl]acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-nitrophenyl)-N-[(2-pyridinylamino)carbonothioyl]acrylamide, also known as NitroPDAA, is a chemical compound that has gained significant attention in scientific research due to its unique properties. NitroPDAA belongs to the class of acrylamide derivatives and is widely used in various fields of research, including biochemistry, molecular biology, and medicinal chemistry.
Mecanismo De Acción
3-(3-nitrophenyl)-N-[(2-pyridinylamino)carbonothioyl]acrylamide works by irreversibly binding to the active site of PTPs, thereby inhibiting their activity. The compound forms a covalent bond with the cysteine residue of the enzyme, which results in the inhibition of its phosphatase activity.
Biochemical and Physiological Effects:
3-(3-nitrophenyl)-N-[(2-pyridinylamino)carbonothioyl]acrylamide has been shown to have several biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by inhibiting the activity of PTPs. 3-(3-nitrophenyl)-N-[(2-pyridinylamino)carbonothioyl]acrylamide has also been shown to inhibit the growth of several types of cancer cells, making it a potential anticancer agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-(3-nitrophenyl)-N-[(2-pyridinylamino)carbonothioyl]acrylamide has several advantages for laboratory experiments. It is a potent and selective inhibitor of PTPs, making it a valuable tool for studying their functions. However, the compound has some limitations, including its irreversible binding to PTPs, which makes it difficult to study the reversibility of PTP inhibition.
Direcciones Futuras
There are several future directions for the use of 3-(3-nitrophenyl)-N-[(2-pyridinylamino)carbonothioyl]acrylamide in scientific research. One potential direction is the development of 3-(3-nitrophenyl)-N-[(2-pyridinylamino)carbonothioyl]acrylamide-based drugs for the treatment of cancer. Another direction is the study of the reversibility of PTP inhibition by 3-(3-nitrophenyl)-N-[(2-pyridinylamino)carbonothioyl]acrylamide, which could lead to the development of new drugs for the treatment of various diseases.
Conclusion:
In conclusion, 3-(3-nitrophenyl)-N-[(2-pyridinylamino)carbonothioyl]acrylamide is a valuable compound in scientific research due to its unique properties. It is a potent and selective inhibitor of PTPs, making it a valuable tool for studying their functions. 3-(3-nitrophenyl)-N-[(2-pyridinylamino)carbonothioyl]acrylamide has several biochemical and physiological effects, including its potential as an anticancer agent. There are several future directions for the use of 3-(3-nitrophenyl)-N-[(2-pyridinylamino)carbonothioyl]acrylamide in scientific research, which could lead to the development of new drugs for the treatment of various diseases.
Métodos De Síntesis
The synthesis of 3-(3-nitrophenyl)-N-[(2-pyridinylamino)carbonothioyl]acrylamide involves a multi-step process that requires expertise in organic chemistry. The starting materials for the synthesis are 2-aminopyridine and 3-nitrobenzaldehyde, which undergo various reactions to form 3-(3-nitrophenyl)-N-[(2-pyridinylamino)carbonothioyl]acrylamide. The final product is obtained in high yield and purity using column chromatography.
Aplicaciones Científicas De Investigación
3-(3-nitrophenyl)-N-[(2-pyridinylamino)carbonothioyl]acrylamide has been widely used in scientific research due to its unique properties. It is a potent inhibitor of protein tyrosine phosphatases (PTPs), which are enzymes that play a crucial role in various cellular processes. 3-(3-nitrophenyl)-N-[(2-pyridinylamino)carbonothioyl]acrylamide has been shown to selectively inhibit several PTPs, making it a valuable tool for studying their functions.
Propiedades
IUPAC Name |
(E)-3-(3-nitrophenyl)-N-(pyridin-2-ylcarbamothioyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N4O3S/c20-14(18-15(23)17-13-6-1-2-9-16-13)8-7-11-4-3-5-12(10-11)19(21)22/h1-10H,(H2,16,17,18,20,23)/b8-7+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPWRKORVCAROEN-BQYQJAHWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)NC(=S)NC(=O)C=CC2=CC(=CC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=NC(=C1)NC(=S)NC(=O)/C=C/C2=CC(=CC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(3-nitrophenyl)-N-(pyridin-2-ylcarbamothioyl)prop-2-enamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(2-chlorobenzyl)oxy]-N-1,3-thiazol-2-ylbenzamide](/img/structure/B5761030.png)
![N~2~-ethyl-N~1~-(2-furylmethyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5761043.png)
![N-[2-(4-methyl-1-piperazinyl)phenyl]-3-nitrobenzamide](/img/structure/B5761050.png)





![N-[2-(methylthio)phenyl]-4-nitrobenzamide](/img/structure/B5761101.png)
![2-(1H-benzimidazol-1-yl)-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}acetamide](/img/structure/B5761102.png)

![N'-{[2-(4-nitrophenyl)propanoyl]oxy}-4-pyridinecarboximidamide](/img/structure/B5761124.png)

